2-Amino-1-(3,5-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-Amino-1-(3,5-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with amino, difluorophenyl, dimethyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,5-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3,5-difluoroaniline, the compound can be synthesized through a series of reactions involving nitrile formation and pyrrole ring construction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,5-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
2-Amino-1-(3,5-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,5-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyrroles and heterocyclic compounds with similar functional groups. Examples include:
- 2-Amino-1-(3,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(3,5-dibromophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Uniqueness
The uniqueness of 2-Amino-1-(3,5-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H11F2N3 |
---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
2-amino-1-(3,5-difluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H11F2N3/c1-7-8(2)18(13(17)12(7)6-16)11-4-9(14)3-10(15)5-11/h3-5H,17H2,1-2H3 |
InChI Key |
RMBVVQYGUKSIHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC(=CC(=C2)F)F)C |
Origin of Product |
United States |
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